molecular formula C7H10FNO2 B13428113 1-Acetyl-6-fluoropiperidin-2-one

1-Acetyl-6-fluoropiperidin-2-one

Katalognummer: B13428113
Molekulargewicht: 159.16 g/mol
InChI-Schlüssel: STPXWNUAEXQGQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Acetyl-6-fluoropiperidin-2-one is a fluorinated piperidine derivative. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Acetyl-6-fluoropiperidin-2-one can be synthesized through various methods. One common approach involves the fluorination of piperidine derivatives.

Industrial Production Methods: Industrial production of fluorinated piperidine derivatives often involves large-scale fluorination reactions using specialized equipment to handle the reagents safely. The process typically includes steps like purification and crystallization to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Acetyl-6-fluoropiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Acetyl-6-fluoropiperidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of 1-Acetyl-6-fluoropiperidin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological targets by increasing its lipophilicity and metabolic stability. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Acetyl-6-fluoropiperidin-2-one is unique due to the presence of both an acetyl group and a fluorine atom, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and bioavailability, making it a valuable compound in drug development .

Eigenschaften

Molekularformel

C7H10FNO2

Molekulargewicht

159.16 g/mol

IUPAC-Name

1-acetyl-6-fluoropiperidin-2-one

InChI

InChI=1S/C7H10FNO2/c1-5(10)9-6(8)3-2-4-7(9)11/h6H,2-4H2,1H3

InChI-Schlüssel

STPXWNUAEXQGQQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1C(CCCC1=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.